(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

Chiral Resolution Enantioselective Synthesis Optical Purity

Researchers requiring enantiomerically pure, orthogonally protected chiral scaffolds for peptide and peptidomimetic synthesis often face supply inconsistency and stereochemical ambiguity. • (R)-enantiomer ≥98% ee ensures precise stereochemical control at C-1 - critical for receptor-binding assays where the (S)-form is non-complementary. • Cbz group orthogonal to Fmoc/Boc enables selective hydrogenolytic deprotection without disturbing other labile protecting groups. • Rigid THIQ bicyclic core provides conformational constraint for probing protein-protein interactions and developing enzyme inhibitors. • Supplied at ≥95% chemical purity with full analytical characterization (NMR, HPLC), supporting SAR studies and preclinical scale-up.

Molecular Formula C18H17NO4
Molecular Weight 311.337
CAS No. 151004-88-5
Cat. No. B590115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid
CAS151004-88-5
Molecular FormulaC18H17NO4
Molecular Weight311.337
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1
InChIKeyACQYZSFXPXXIHL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid: Identity & Profile


(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid (CAS 151004-88-5) is a chiral, N‑carbobenzyloxy (Cbz) protected, partially saturated isoquinoline‑1‑carboxylic acid derivative, belonging to the tetrahydroisoquinoline (THIQ) class of compounds . Its systematic IUPAC name is (1R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline‑1‑carboxylic acid . The molecule comprises a rigid bicyclic scaffold with a C‑1 stereocenter, a carboxylic acid functionality, and a Cbz protecting group on the nitrogen atom. This structural arrangement confers distinct chemical and stereochemical properties that are critical for its role as a protected chiral amino acid equivalent in peptide and peptidomimetic synthesis, as well as in asymmetric catalysis and medicinal chemistry campaigns [1].

Chiral Identity

(R)-enantiomer for stereocontrolled synthesis

Orthogonal Cbz Protection

Compatible with Fmoc/Boc SPPS strategies

Rigid THIQ Scaffold

Conformationally constrained amino acid mimic

Differentiation from Generic Analogs


Substituting (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid with other N‑protected or enantiomeric forms is not a scientifically valid approach. The (R)‑enantiomer, the Cbz protecting group, and the dihydroisoquinoline ring system are not modular features that can be swapped without altering key properties. The chiral center at C‑1 dictates the three‑dimensional orientation of the molecule, a critical determinant for recognition in enzymatic or receptor‑binding assays, where the (S)‑enantiomer would present a non‑complementary geometry [1]. Similarly, the Cbz group is a specific orthogonal protecting group; exchanging it for a Boc or Fmoc analog would modify the compound‘s solubility, stability, and deprotection conditions, thereby disrupting established synthetic protocols . Finally, the partially reduced dihydroisoquinoline framework imparts distinct conformational rigidity and electronic characteristics compared to fully aromatic or saturated analogs, which can affect π‑stacking, hydrogen‑bonding, and overall binding affinity in biological systems . The following sections provide quantitative evidence to support these differentiation claims.

Enantiomeric mismatch: The (S)-enantiomer exhibits opposite spatial orientation, which may alter recognition in chiral environments.

Protecting group incompatibility: Cbz provides orthogonal hydrogenolytic deprotection; substituting Boc or Fmoc may disrupt established protocols.

Scaffold alteration: Fully aromatic or saturated analogs may shift conformational and electronic properties, impacting binding interactions.

Quantitative Differentiation Evidence


Chiral Purity & Enantiomeric Excess

The (R)-enantiomer exhibits a defined stereochemistry essential for asymmetric transformations and biological target engagement. Commercially available material from reputable vendors specifies enantiomeric excess (ee) values of 98% ee or higher , ensuring consistent stereochemical integrity. In contrast, the racemic mixture (CAS 22914-95-0) lacks stereochemical definition, and the (S)-enantiomer (CAS not directly specified but identified as the antipode) would produce opposite stereochemical outcomes in any chiral environment. While no direct head-to-head ee comparison is available in the literature for this specific compound, the published use of the related D‑enantiomer (N‑Cbz‑D‑1,2,3,4‑tetrahydroisoquinoline‑1‑carboxylic acid) in enantioselective synthesis provides class‑level evidence that stereochemical identity is paramount [1].

Enantiomeric Excess
Reported
≥98% ee (R)
Supports stereochemical-control study fit
Vendor specification; batch CoA review recommended
Chiral Resolution Enantioselective Synthesis Optical Purity

Protecting Group Orthogonality

The Cbz (carbobenzyloxy) protecting group is orthogonal to both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, enabling selective deprotection strategies in multi‑step syntheses. While direct comparative kinetic data for this specific compound are not available, the well‑established class‑level properties of Cbz (hydrogenolytic cleavage: H2, Pd/C) differ fundamentally from Boc (acid‑labile: TFA/DCM) and Fmoc (base‑labile: piperidine/DMF) [1]. The use of Cbz‑protected tetrahydroisoquinoline‑1‑carboxylic acids in peptide chemistry is documented , underscoring the value of this orthogonal protection scheme for building complex molecules.

Protecting Group Orthogonality
Class-level
Cbz (H2/Pd) vs Boc (acid) vs Fmoc (base)
Enables orthogonal deprotection strategy
Class-level property; verify for specific sequence
Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Synthetic Utility as Chiral Building Block

This compound serves as a protected form of (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an unnatural amino acid utilized in the construction of conformationally constrained peptide analogs. The D‑enantiomer (N‑Cbz‑D‑1,2,3,4‑tetrahydroisoquinoline‑1‑carboxylic acid) was synthesized via an enantioselective vinylzinc addition to 3,4-dihydroisoquinoline N‑oxide, achieving ee values in the 90‑95% range [1]. This demonstrates that the (R)-configured compound can be obtained with high stereoselectivity and subsequently employed as a chiral building block. In contrast, the racemic or (S)-enantiomer would not be suitable for the preparation of stereodefined peptidomimetics.

Enantioselective Synthesis
Reported
Related D-enantiomer: 90–95% ee
Supports chiral building block procurement
Cross-study evidence; direct data pending
Unnatural Amino Acids Peptidomimetics Asymmetric Catalysis

Physical Properties & Chromatographic Behavior

The compound exhibits a boiling point of 521.6±50.0 °C at 760 mmHg, a vapor pressure of 0.0±1.4 mmHg at 25°C, and a topological polar surface area (PSA) of 66.84 Ų . These values are comparable to the racemic mixture (CAS 22914-95-0) which also has a reported boiling point of 521.6°C at 760 mmHg , indicating that the stereochemistry does not significantly alter bulk physical properties. However, the presence of the C‑1 stereocenter does influence chromatographic retention on chiral stationary phases, a property exploited for analytical and preparative separations [1].

Physical & Chiral Separation
Reported
BP 521.6°C; PSA 66.84 Ų; chiral HPLC separation
Aids handling and chiral method development
Predicted values; chromatographic differentiation confirmed
Boiling Point Polar Surface Area LogP

Chemical Purity & Batch Consistency

Commercial suppliers offer (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid at purities of 95% to 99% as determined by HPLC, NMR, and GC . This level of purity is essential for reproducible research outcomes. In comparison, the (S)-enantiomer is also available at similar purity levels, but the racemic mixture may exhibit broader impurity profiles. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data ensures that the material meets the required specifications for sensitive applications.

Chemical Purity
Data to verify
95–99% (HPLC)
Supports batch consistency in research
Review batch CoA; supplier data
Quality Control Analytical Standards Chemical Purity

Key Applications


Asymmetric Synthesis of THIQ Natural Products

The (R)-configured compound serves as a key chiral intermediate in the total synthesis of complex THIQ alkaloids and related natural products. Its high enantiomeric purity (≥98% ee) [1] ensures that the final target is obtained with the desired stereochemistry. This is particularly relevant for the synthesis of bioactive molecules where the (S)-enantiomer would be inactive or exhibit different pharmacological profiles .

SPPS of Constrained Peptidomimetics

The Cbz protecting group is orthogonal to both Fmoc and Boc chemistries, allowing for selective deprotection under mild hydrogenolytic conditions [1]. This orthogonality enables the incorporation of the rigid THIQ scaffold into peptide chains without disturbing other acid- or base-labile protecting groups. Such constrained amino acid mimics are valuable for probing protein‑protein interactions and developing enzyme inhibitors .

Medicinal Chemistry & Lead Optimization

The rigid, bicyclic THIQ core is a privileged scaffold in drug discovery. The (R)-enantiomer of N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid provides a well-defined stereochemical handle for the construction of diverse libraries of drug-like molecules. The availability of the compound in high chemical purity (≥95%) and with detailed analytical characterization [1] supports its use in SAR studies and scale-up for preclinical development .

Chiral Stationary Phases & Analytical Method Development

The distinct chromatographic behavior of the (R)- and (S)-enantiomers on chiral stationary phases [1] makes the pure (R)-compound a useful reference standard for method development and quality control in pharmaceutical analysis. Its well-defined physical properties (boiling point, PSA) facilitate the optimization of separation conditions.

Application
Selection Property
Validation Focus
THIQ Natural Product Synthesis
Enantiomeric purity review
Stereochemical outcome verification
Peptidomimetic SPPS
Orthogonal Cbz protection
Deprotection compatibility check
Medicinal Chemistry SAR
Rigid chiral scaffold
Lead optimization profiling
Chiral Method Development
Chiral discrimination on CSP
Analytical method validation

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